N-((6-(diethylamino)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
This compound features a pyridine moiety substituted with a diethylamino group at position 6, linked via a methyl bridge to a partially saturated benzoimidazole ring. These features suggest applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring both hydrophobic and polar interactions .
Properties
IUPAC Name |
N-[[6-(diethylamino)pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-3-23(4-2)17-8-5-13(10-19-17)11-20-18(24)14-6-7-15-16(9-14)22-12-21-15/h5,8,10,12,14H,3-4,6-7,9,11H2,1-2H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNURAHXQZNOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)CNC(=O)C2CCC3=C(C2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of imidazole, a heterocyclic compound that is known to interact with various biological targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, and modulating signal transduction pathways.
Biochemical Pathways
Imidazole derivatives are involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. .
Result of Action
Given the broad range of activities associated with imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level.
Biological Activity
N-((6-(diethylamino)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d]imidazole core,
- A tetrahydro configuration,
- A diethylamino-pyridine substituent.
This unique structure is believed to contribute to its diverse biological activities.
1. Anticancer Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit farnesyltransferase (FT), an enzyme involved in cancer cell proliferation. One study reported that certain imidazole derivatives demonstrated IC50 values as low as 24 nM against FT and effectively reversed phenotypic changes in Ras-transformed cells .
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzimidazole derivatives have been noted for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, compounds with similar scaffolds have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
3. Inhibition of Enzymatic Activity
This compound may act as an inhibitor of specific enzymes crucial for disease progression. The presence of a hydrophobic substituent linked through hydrogen bonding has been identified as significant for enzyme inhibition .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely tied to its chemical structure. Key aspects include:
- Hydrophobicity : The presence of hydrophobic groups enhances binding affinity to target enzymes.
- Substituent Variability : Changes in the diethylamino group or modifications on the benzimidazole ring can significantly alter potency and selectivity against various biological targets .
Case Studies
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Bansal & Silakari (2012) | Identified broad-spectrum antibacterial properties among benzimidazole derivatives. |
| Barot et al. (2013) | Demonstrated anticancer activity through FT inhibition in various cancer cell lines. |
| Keri et al. (2015) | Highlighted the importance of structural modifications for enhancing bioactivity against specific targets. |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Functional Group Variations
The following compounds from the evidence are analyzed for structural and functional distinctions:
Compound 866137-49-7
- Structure : 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide.
- Key Differences: Replaces the benzoimidazole with a benzoxazinone (oxygen-containing heterocycle). Incorporates a piperazine linker and chlorinated trifluoromethylpyridine. The trifluoromethyl group increases lipophilicity, while the benzoxazinone may reduce metabolic stability compared to the tetrahydrobenzoimidazole in the target compound .
Compound 128043-98-1
- Structure : 2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid.
- Key Differences: Features a trioxoimidazolidinyl core, which is more oxidized and rigid than the benzoimidazole.
Compound 860785-03-1
- Structure : Methyl 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate.
- Key Differences :
Compound 338394-21-1
- Structure : 4-chloro-N'-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzenecarbohydrazide.
- Key Differences :
Compound 339019-34-0
- Structure: 2-[(2-Chlorophenyl)methylsulfanyl]-4-(2,4-difluorophenoxy)-5,6,7,8-tetrahydroquinazoline.
- Key Differences: Quinazoline core with sulfanyl and difluorophenoxy substituents. Sulfur atoms may influence redox metabolism, while fluorine atoms enhance binding specificity .
Research Implications
- Target Compound: The diethylamino group may enhance blood-brain barrier penetration, making it suitable for CNS targets. The carboxamide’s hydrogen-bonding capacity could favor kinase binding .
- Analog 866137-49-7: The trifluoromethyl group and benzoxazinone may improve selectivity for hydrophobic binding pockets but reduce solubility.
- Analog 339019-34-0 : Fluorine and sulfur substituents could enhance metabolic stability and target affinity in kinase inhibitors .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step procedures, often starting with condensation reactions between pyridine derivatives and tetrahydrobenzimidazole precursors. For example, coupling reactions using K₂CO₃ in DMF under ambient conditions are common for introducing substituents to heterocyclic cores . Key steps include:
- Alkylation : Use of RCH₂Cl (alkyl/aryl chlorides) with a base (e.g., K₂CO₃) to functionalize the pyridine or imidazole moieties.
- Cyclization : Thermal or acid-catalyzed cyclization to form the benzo[d]imidazole scaffold .
- Purification : HPLC (≥95% purity) is recommended for isolating the final product .
Q. How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound?
- ¹H/¹³C NMR : Focus on distinguishing diethylamino protons (δ ~1.1–1.3 ppm for CH₃, δ ~3.3–3.5 ppm for NCH₂) and aromatic protons in the pyridine/benzimidazole systems (δ ~6.8–8.5 ppm).
- IR : Confirm carboxamide C=O stretching (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT) to address discrepancies in peak assignments .
Q. What solvent systems and catalysts improve yield in its synthesis?
- Solvents : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions for alkylation steps .
- Catalysts : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups.
- Base selection : K₂CO₃ or Cs₂CO₃ for deprotonation without side reactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict its reactivity or biological targets?
- Reaction path analysis : Use quantum chemical calculations to model intermediates and transition states in cyclization or alkylation steps, reducing trial-and-error experimentation .
- Molecular docking : Screen against kinases or GPCRs by aligning the diethylamino-pyridine moiety with hydrophobic pockets and the carboxamide group for hydrogen bonding . Tools like AutoDock Vina or Schrödinger Suite are recommended.
Q. How to design experiments to resolve contradictory bioactivity data across studies?
- Dose-response curves : Test the compound at logarithmic concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Control experiments : Include inhibitors of common off-target pathways (e.g., CYP450 enzymes) to isolate primary mechanisms .
- Statistical design : Apply factorial design (e.g., Taguchi method) to assess interactions between variables like pH, temperature, and solvent polarity .
Q. What strategies stabilize the compound under physiological conditions (e.g., in vitro assays)?
- Formulation : Use cyclodextrin complexes or PEGylation to enhance solubility and reduce degradation.
- pH optimization : Buffered solutions (pH 6–7) minimize hydrolysis of the carboxamide group .
- Storage : Lyophilize and store at –80°C under argon to prevent oxidation .
Methodological Considerations
Q. How to validate purity and identity in batch-to-batch synthesis?
- Analytical HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities ≤0.5% .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ for C₂₁H₂₈N₅O₂: expected m/z 406.2234) .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (±0.3% tolerance) .
Q. What in vitro assays are suitable for probing its mechanism of action?
- Kinase inhibition : Use ADP-Glo™ assays for IC₅₀ determination against kinases like EGFR or BRAF.
- Cellular uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across cell lines?
- Cell line profiling : Compare genetic backgrounds (e.g., PTEN status in cancer cells) using CRISPR-edited isogenic lines.
- Assay conditions : Standardize ATP concentrations (1–10 µM) in kinase assays to avoid false negatives .
- Meta-analysis : Use tools like RevMan to aggregate data and identify outliers via funnel plots .
Q. What experimental controls mitigate false positives in target identification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
